3-Amino-4-(hydroxymethyl)oxolan-2-one
Description
Chemical Structure and Properties 3-Amino-4-(hydroxymethyl)oxolan-2-one (IUPAC name: (3R,4R)-3-amino-4-(hydroxymethyl)oxolan-2-one hydrochloride) is a γ-lactone derivative featuring an amino group at position 3 and a hydroxymethyl group at position 4 of the oxolane (tetrahydrofuran) ring. Its hydrochloride salt form (CAS: N/A; molecular formula: C₆H₁₀NO₃·HCl) is commercially available for research purposes .
Properties
CAS No. |
40367-36-0 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-amino-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO3/c6-4-3(1-7)2-9-5(4)8/h3-4,7H,1-2,6H2 |
InChI Key |
HLELTZZXZVNOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(hydroxymethyl)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carbonyl compounds in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 3-Amino-4-(hydroxymethyl)oxolan-2-one and related oxolan-2-one derivatives:
Structural and Functional Analysis
Amino vs. Hydroxyl Substitutions
- This compound: The amino group at C3 enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes or receptors. The hydroxymethyl group at C4 adds polarity, improving aqueous solubility compared to non-polar analogs (e.g., 4,4-dimethyl derivative) .
Steric and Electronic Effects
- This contrasts with the hydroxymethyl group in the target compound, which offers conformational flexibility .
- Pilocarpine Hydrochloride: The imidazole ring and ethyl group confer potent cholinergic activity, highlighting how bulkier substituents can drive pharmacological efficacy compared to simpler amino/hydroxymethyl derivatives .
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